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molecular formula C7H7N3O4 B1421351 Methyl 4-amino-5-nitropyridine-2-carboxylate CAS No. 850544-21-7

Methyl 4-amino-5-nitropyridine-2-carboxylate

Cat. No. B1421351
M. Wt: 197.15 g/mol
InChI Key: UNPOGSAFUSHRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598190B2

Procedure details

A mixture of methyl-4-amino-5-nitropicolinate (200 mg, 1.01 mmol) and NaOH (aq, 1M, 2.0 mL, 2.0 mmol) in methanol was stirred at ambient temperature for 10 min. The mixture was acidified by addition of HCl (aq, 1M, 2.1 mL, 2.1 mmol) and concentrated i. vac. and the aqueous residing mixture filtered. The solid was washed with water and dried i. vac.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:14])[C:4]1[CH:9]=[C:8]([NH2:10])[C:7]([N+:11]([O-:13])=[O:12])=[CH:6][N:5]=1.[OH-].[Na+].Cl>CO>[NH2:10][C:8]1[C:7]([N+:11]([O-:13])=[O:12])=[CH:6][N:5]=[C:4]([C:3]([OH:14])=[O:2])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
COC(C1=NC=C(C(=C1)N)[N+](=O)[O-])=O
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated i
FILTRATION
Type
FILTRATION
Details
and the aqueous residing mixture filtered
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried i

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
NC1=CC(=NC=C1[N+](=O)[O-])C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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